molecular formula C7H8ClN3O B11770550 7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Cat. No.: B11770550
M. Wt: 185.61 g/mol
InChI Key: ZRDKSKHSAFQAFF-UHFFFAOYSA-N
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Description

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound, which includes a pyrrolo[2,3-c]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-azaindole with suitable reagents to form the desired pyrrolo[2,3-c]pyridine structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups to the amino moiety .

Scientific Research Applications

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the amino group, which allows for diverse chemical modifications and interactions with biological targets. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

7-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c8-7-6-4(1-2-9-7)3-5(11)10-6;/h1-2H,3H2,(H2,8,9)(H,10,11);1H

InChI Key

ZRDKSKHSAFQAFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=NC=C2)N)NC1=O.Cl

Origin of Product

United States

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